molecular formula C12H11N3O2 B8805327 Phenyl (5-methylpyrazin-2-yl)carbamate CAS No. 625114-66-1

Phenyl (5-methylpyrazin-2-yl)carbamate

Cat. No.: B8805327
CAS No.: 625114-66-1
M. Wt: 229.23 g/mol
InChI Key: VJGYRHPDNIRFQL-UHFFFAOYSA-N
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Description

Phenyl (5-methylpyrazin-2-yl)carbamate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of carbamic acid and features a phenyl group attached to a 5-methylpyrazin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (5-methylpyrazin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazin-2-ylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols to produce the desired carbamate . This one-pot procedure offers an efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of phenyl 5-methylpyrazin-2-ylcarbamate may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl (5-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The phenyl and pyrazinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Phenyl (5-methylpyrazin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 5-methylpyrazin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (5-methylpyrazin-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a 5-methylpyrazin-2-yl moiety makes it a valuable compound for research and industrial applications.

Properties

CAS No.

625114-66-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

phenyl N-(5-methylpyrazin-2-yl)carbamate

InChI

InChI=1S/C12H11N3O2/c1-9-7-14-11(8-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)

InChI Key

VJGYRHPDNIRFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-5-methylpyrazine (5.16 g, 47 mmol) was dissolved in CH2Cl2 (52 mL), stirred and cooled to 0° C. under N2. To this, pyridine (4.8 mL, 59 mmol) was added followed by phenyl chloroformate (6.2 mL, 59 mmol), dropwise, over 15 min, causing a precipitate to form. The mixture was stirred at 0° C. for 1 h. Then the reaction was quenched with 0.25 M HCl (40 mL) and anhydrous ether (50 mL), and stirred at 0° C., for 30 min. The precipitate was isolated by filtration, washed with DI H2O (20 mL) and ether (2×25 mL), and dried under vacuum to give the product (7.4 g) as a white fluffy powder.
Quantity
5.16 g
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reactant
Reaction Step One
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52 mL
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solvent
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4.8 mL
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reactant
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6.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Amino-5-methyl-pyrazine (2.00 g, 21.25 mmol) was dissolved in THF (80 mL), cooled to 0° C., and treated with pyridine (1.77 g, 22.3 mmol) followed by the dropwise addition of phenylchloroformate (3.49 g, 22.3 mmol) in THF (30 mL). After stirring for 3 h, 100 mL of MeCN was added and the reaction mixture was reduced to a volume of 100 mL in vacuo. The title compound as white crystals was collected by filtration (2.5 g, 55%) and was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
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1.77 g
Type
reactant
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Quantity
3.49 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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